Leukotriene C3

Bronchoconstriction Smooth muscle pharmacology Asthma models

Leukotriene C3 (LTC3; CAS 77209-77-9) is a cysteinyl leukotriene (CysLT) lipid mediator derived from the ω-6 fatty acid dihomo-γ-linolenic acid (DGLA) via the 5-lipoxygenase (5-LOX) and leukotriene C4 synthase (LTC4S) pathways. As a glutathione-conjugated eicosanoid, it is formally defined as (5S,7E,9E,11Z)-5-hydroxyicosa-7,9,11-trienoic acid with a glutathionyl group attached at position 6 via a sulfide linkage.

Molecular Formula C30H49N3O9S
Molecular Weight 627.8 g/mol
Cat. No. B12058423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene C3
Molecular FormulaC30H49N3O9S
Molecular Weight627.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+
InChIKeyAIJDQMYBRDJHHT-FNBQXVLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leukotriene C3: Core Identity, Structural Features, and Commercial Availability for Inflammatory Research


Leukotriene C3 (LTC3; CAS 77209-77-9) is a cysteinyl leukotriene (CysLT) lipid mediator derived from the ω-6 fatty acid dihomo-γ-linolenic acid (DGLA) via the 5-lipoxygenase (5-LOX) and leukotriene C4 synthase (LTC4S) pathways. As a glutathione-conjugated eicosanoid, it is formally defined as (5S,7E,9E,11Z)-5-hydroxyicosa-7,9,11-trienoic acid with a glutathionyl group attached at position 6 via a sulfide linkage [1]. It is a member of the slow-reacting substance of anaphylaxis (SRS-A) family and exhibits the characteristic conjugated triene chromophore (λmax ~280 nm). Commercially, LTC3 is supplied as a solution (~50 μg/mL) in methanol:water (7:3) containing 17 mM acetate buffer adjusted to pH 5.4 with NH4OH, with purity typically ≥97% as verified by HPLC .

Why Leukotriene C3 Is Not Interchangeable with LTC4, LTD4, or LTE4: The Structural Basis for Differential Pharmacological Fingerprints


Generic substitution among cysteinyl leukotrienes is not scientifically valid due to distinct differences in receptor binding profiles, metabolic stability, and the specific polyunsaturated fatty acid (PUFA) precursor from which each is derived. LTC3 is the 3-series cysteinyl leukotriene synthesized from dihomo-γ-linolenic acid (DGLA; 20:3 ω-6), whereas LTC4 is the 4-series analog synthesized from arachidonic acid (AA; 20:4 ω-6) [1]. The single desaturation difference (three vs. four double bonds) is sufficient to alter binding affinity at distinct [3H]LTC4-specific binding sites, as demonstrated by the rank order of potency LTC2 > LTC3 > LTC4 > LTC5 [2]. Furthermore, the distinct metabolism of LTC3—including its conversion to LTD3 and LTE3 via γ-glutamyl transpeptidase and dipeptidase activity—yields a metabolic profile that differs from the well-characterized LTC4→LTD4→LTE4 cascade [3]. These structural and metabolic differences preclude simple interchange and necessitate compound-specific procurement for accurate pharmacological studies and biomarker development.

Quantitative Differentiation of Leukotriene C3: Head-to-Head Comparative Data for Scientific Procurement Decisions


Contractile Potency in Guinea-Pig Lung Parenchyma: Equipotent Full Agonism and 5000-Fold Superiority Over Histamine

In a direct head-to-head comparison using guinea-pig lung parenchymal strips, LTC3 was equally active as a full agonist for contraction compared to LTC4, LTD4, LTE4, 8,9-LTC3, 11-trans-LTC4, LTC5, and 11-trans-LTE4, with all compounds exhibiting approximately 5000-fold greater potency than histamine on a molar basis [1]. This establishes LTC3 as a reference-standard bronchoconstrictor with potency indistinguishable from the canonical 4-series cysteinyl leukotrienes in this isolated tissue assay.

Bronchoconstriction Smooth muscle pharmacology Asthma models

Binding Affinity Rank Order at Sheep Lung [3H]LTC4 Binding Sites: LTC3 Exhibits Higher Affinity Than LTC4 and LTC5

At the distinct [3H]LTC4-specific binding site in sheep lung parenchymal membranes (KD = 27 nM, Bmax = 87 pmol/mg protein), LTC3 demonstrates higher affinity than LTC4 and LTC5, with a rank order of potency of LTC2 > LTC3 > LTC4 > LTC5 > N-methyl-LTC4 > LTD4 ≈ LTB4 [1]. This binding site, unlike the G-protein-coupled CysLT1 and CysLT2 receptors, is GTP-analog insensitive and exhibits a molecular mass (19–30 kDa) consistent with microsomal glutathione S-transferase, not a classical GPCR.

Receptor pharmacology Binding kinetics CysLT receptor subtypes

Precursor Specificity and Biosynthetic Origin: LTC3 Is the Definitive 3-Series Cysteinyl Leukotriene Derived from DGLA

LTC3 is exclusively synthesized from 5,8,11-eicosatrienoic acid (dihomo-γ-linolenic acid; DGLA), as demonstrated by the conversion of exogenous DGLA to LTC3 and LTD3 in mouse mastocytoma cells stimulated with ionophore A23187 [1]. This contrasts with LTC4, which requires arachidonic acid (AA; 5,8,11,14-eicosatetraenoic acid) as its obligatory precursor. The biological effects of LTC3 and D3 on isolated guinea-pig ileum were approximately the same as those of leukotrienes derived from arachidonic acid [1].

Lipidomics Fatty acid metabolism Eicosanoid biosynthesis

Structural Identification and Isomer Discrimination: LTC3 Distinguished from the Positional Isomer 8,9-LTC3

LTC3 is the 5,6-conjugated triene positional isomer, whereas 8,9-LTC3 represents a distinct positional isomer formed via 8-lipoxygenase activity on DGLA [1]. Both compounds were included in the guinea-pig lung strip contractility study and were found to be equipotent [2]. This isomerism has important implications for analytical method development, as chromatographic separation (HPLC) and mass spectrometric fragmentation patterns differ between the two isomers.

Structural biology Mass spectrometry Lipid isomer analysis

In Vivo Metabolic Fate and Excretion Kinetics: LTC3 Exhibits Rapid Hepatic Clearance and Prolonged Excretion of Polar Metabolites

Following intravenous injection of [5,6,8,9,11,12-3H6]leukotriene C3 in mice, tritium was rapidly eliminated from the circulation, with predominant uptake in liver and excretion in bile, as well as renal uptake and excretion in urine [1]. In guinea pigs, subcutaneously administered [3H6]LTC3 was converted to polar metabolites excreted in feces and urine over a period of 4–5 days [2]. This metabolic profile is consistent with the cysteinyl leukotriene class but may exhibit quantitative differences in half-life and metabolite distribution compared to LTC4 due to the one fewer double bond, which can affect enzyme-substrate interactions with γ-glutamyl transpeptidase and dipeptidases.

Pharmacokinetics Drug metabolism ADME studies

Commercial Formulation and Purity: Standardized Solution Format Enables Direct Experimental Use Without Additional Preparation

Commercially available LTC3 is supplied as a ready-to-use solution at a concentration of ~50 μg/mL in methanol:water (70:30) containing 17 mM acetate buffer adjusted to pH 5.4 with NH4OH, with purity verified as ≥97% by HPLC . This standardized formulation eliminates the need for weighing and reconstituting small quantities of labile lipid material, which is a common source of experimental variability. In contrast, many specialty leukotriene analogs are supplied as neat solids requiring careful handling, inert atmosphere, and precise gravimetric or volumetric measurement prior to use.

Analytical chemistry Reference standards Quality control

Optimal Deployment Scenarios for Leukotriene C3 in Research and Industrial Settings Based on Quantitative Differentiation Evidence


Isolated Tissue Pharmacology for Bronchoconstriction Studies Requiring 3-Series Lipid Mediator Controls

Use LTC3 as a reference-standard bronchoconstrictor in guinea-pig lung parenchymal strip assays when the research objective involves tracking the specific contribution of DGLA-derived cysteinyl leukotrienes to airway smooth muscle contraction. Given the equipotency of LTC3 with LTC4, LTD4, and LTE4 (~5000× histamine potency), LTC3 can serve as a valid 3-series comparator without confounding potency differences [1]. This is particularly valuable in studies examining the effects of dietary DGLA supplementation (e.g., borage oil) on allergic airway inflammation.

Lipidomic LC-MS/MS Method Development and Validation for 3-Series Cysteinyl Leukotrienes

Employ LTC3 as a certified reference standard for developing and validating targeted LC-MS/MS methods aimed at quantifying DGLA-derived cysteinyl leukotrienes in biological matrices (e.g., plasma, BALF, cell culture supernatants). The distinct chromatographic retention time and mass spectrometric fragmentation pattern of LTC3 relative to the positional isomer 8,9-LTC3 [2] necessitate the use of authentic LTC3 to establish accurate multiple reaction monitoring (MRM) transitions and to avoid misidentification of isomers. Its ≥97% HPLC purity ensures reliable calibration curves .

In Vivo Pharmacokinetic and Metabolic Fate Studies of 3-Series Leukotrienes

Utilize [3H]-labeled or unlabeled LTC3 to investigate the in vivo disposition, hepatic clearance, and biliary excretion of 3-series cysteinyl leukotrienes. The known metabolic profile—rapid hepatic uptake and prolonged excretion of polar metabolites over 4–5 days [3]—provides a framework for designing sample collection time points in rodent models. Comparative studies with LTC4 can reveal how the single desaturation difference (three vs. four double bonds) affects enzyme-substrate interactions with γ-glutamyl transpeptidase and downstream dipeptidases, contributing to a fundamental understanding of leukotriene metabolism.

Binding Site Characterization and Glutathione S-Transferase Interaction Studies

Deploy LTC3 as a competitive ligand in radioligand binding assays to characterize the non-GPCR [3H]LTC4-specific binding site, which exhibits a rank order of potency LTC2 > LTC3 > LTC4 > LTC5 [4]. This binding site, which is GTP-analog insensitive and has a molecular mass consistent with microsomal glutathione S-transferase, represents a distinct biological target from the classical CysLT1 and CysLT2 receptors. LTC3's intermediate affinity (higher than LTC4, lower than LTC2) makes it a useful tool for probing the structural determinants of ligand recognition at this site.

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